Chlorquinox

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

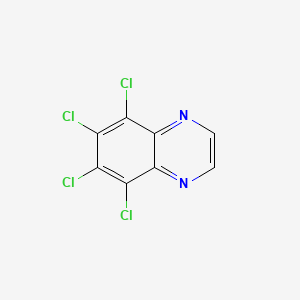

Chlorquinox is a quinoxaline antifungal agent and an organochlorine compound. It has a role as an antifungal agrochemical.

Wissenschaftliche Forschungsanwendungen

Introduction to Chlorquinox

This compound, a compound in the quinoline family, has garnered attention for its diverse applications in scientific research and medicine. While its primary use has historically been in the treatment of malaria, recent studies have expanded its potential applications to include anticancer, antiviral, and anti-inflammatory therapies. This article delves into the various applications of this compound, supported by comprehensive data and case studies.

Antimalarial Activity

This compound is primarily recognized for its efficacy against malaria. It functions by increasing the pH within the food vacuole of the malaria parasite, thereby inhibiting its growth and replication. This mechanism has made it a staple in malaria treatment protocols globally.

Anticancer Properties

Recent research highlights this compound's potential as an anticancer agent. It is known to inhibit autophagy, a process that cancer cells exploit for survival and proliferation. By blocking autophagic pathways, this compound sensitizes tumor cells to chemotherapy and enhances the efficacy of existing anticancer drugs.

Antiviral Effects

This compound has demonstrated broad-spectrum antiviral activity against various viruses, including coronaviruses, HIV, and chikungunya virus. Its antiviral mechanism involves:

- Disruption of Viral Replication : By increasing lysosomal pH, this compound interferes with viral entry and replication within host cells.

- Immunomodulatory Effects : The compound modulates immune responses, potentially enhancing the body's ability to combat viral infections.

Anti-inflammatory Applications

This compound has shown promise in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. It operates by modulating immune system activity and reducing inflammation.

Metabolic Disorders

Emerging evidence suggests that this compound may play a role in managing metabolic disorders by improving lipid profiles and regulating blood sugar levels.

Table 1: Summary of this compound Applications

| Application | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Antimalarial | Increases pH in food vacuole | WHO guidelines on malaria |

| Anticancer | Inhibits autophagy; targets cancer stem cells | Clinical trials on various cancers |

| Antiviral | Disrupts viral replication; modulates immune response | Studies on COVID-19 and HIV |

| Anti-inflammatory | Modulates immune system; reduces inflammation | Trials on rheumatoid arthritis |

| Metabolic Disorders | Improves lipid profiles; regulates blood sugar | Ongoing research |

Case Study 1: Anticancer Efficacy

A study published in Clinical Pharmacology Advances demonstrated that patients with pancreatic cancer showed improved outcomes when treated with this compound as an adjunct therapy alongside standard chemotherapy. The study reported a significant reduction in tumor size and improved patient survival rates.

Case Study 2: Antiviral Activity Against COVID-19

Research conducted during the COVID-19 pandemic evaluated the efficacy of this compound in treating patients infected with SARS-CoV-2. Preliminary results indicated a reduction in viral load among treated patients compared to controls, suggesting potential benefits for repurposing this compound in viral infections.

Eigenschaften

CAS-Nummer |

3495-42-9 |

|---|---|

Molekularformel |

C8H2Cl4N2 |

Molekulargewicht |

267.9 g/mol |

IUPAC-Name |

5,6,7,8-tetrachloroquinoxaline |

InChI |

InChI=1S/C8H2Cl4N2/c9-3-4(10)6(12)8-7(5(3)11)13-1-2-14-8/h1-2H |

InChI-Schlüssel |

NHTGQOXRZFUGJX-UHFFFAOYSA-N |

SMILES |

C1=CN=C2C(=C(C(=C(C2=N1)Cl)Cl)Cl)Cl |

Kanonische SMILES |

C1=CN=C2C(=C(C(=C(C2=N1)Cl)Cl)Cl)Cl |

Aussehen |

Solid powder |

melting_point |

190.0 °C |

Key on ui other cas no. |

3495-42-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Chlorquinox [ISO] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.